molecular formula C16H11N5O3S2 B3216642 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide CAS No. 1172318-39-6

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B3216642
CAS No.: 1172318-39-6
M. Wt: 385.4 g/mol
InChI Key: RTJCKSAGGQKOSU-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide is a potent and selective small-molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that serves as a critical signaling mediator in various central nervous system (CNS) pathways and pathological processes. This compound has been identified as a valuable chemical probe for elucidating the role of DAPK1 in excitotoxic neuronal death and ischemic stroke , where its inhibition has been shown to confer significant neuroprotection. Research demonstrates that this inhibitor binds to the kinase's ATP-binding pocket, effectively suppressing its activity and the subsequent phosphorylation of downstream targets. Its application is crucial for investigating DAPK1's involvement in neurodegenerative diseases such as Alzheimer's disease, as well as its functions in other cellular processes including autophagy, inflammation, and cell death. By providing a high level of target specificity, this inhibitor enables researchers to dissect complex kinase-driven pathways in neuronal and glial cells, offering profound insights for the development of novel therapeutic strategies for neurological disorders.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O3S2/c1-9-8-13(18-15(22)12-6-7-14(25-12)21(23)24)20(19-9)16-17-10-4-2-3-5-11(10)26-16/h2-8H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJCKSAGGQKOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a benzothiazole moiety linked to a pyrazole ring, which is further connected to a nitrothiophene and a carboxamide group. This unique structure contributes to its biological activity by modulating various biochemical pathways.

Target Enzymes

The primary targets of this compound are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain responses.

Mode of Action

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain relief. This inhibition also affects the arachidonic acid pathway , which is pivotal in various inflammatory diseases .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Its ability to inhibit COX enzymes suggests potential use in treating conditions characterized by excessive inflammation, such as arthritis and other inflammatory disorders .

Antimicrobial Properties

In addition to its anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that derivatives with similar structural features exhibit efficacy against Gram-positive and Gram-negative bacteria . The antimicrobial activity can be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms involving cell cycle arrest . The structural components such as benzothiazole and pyrazole are known for their roles in modulating cancer-related pathways.

Research Findings

Recent studies have highlighted the biological activities of compounds similar to this compound:

Activity Findings
Anti-inflammatoryInhibits COX enzymes, reducing prostaglandin levels .
AntimicrobialEffective against E. coli, S. aureus, with varying zones of inhibition .
AnticancerInduces apoptosis in cancer cell lines; mechanisms include cell cycle arrest .

Case Studies

  • Anti-inflammatory Efficacy : A study demonstrated that compounds with similar structures significantly reduced inflammation in animal models of arthritis, indicating potential for therapeutic use in chronic inflammatory diseases.
  • Antimicrobial Screening : In vitro tests showed that derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 31.25 μg/mL against A. niger .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that the compound could effectively induce apoptosis, suggesting a dual role as an anti-inflammatory and anticancer agent .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Anticancer Activity : Many derivatives of benzo[d]thiazole and pyrazole have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For instance, studies have demonstrated that compounds with these moieties can induce apoptosis in various cancer cell lines by activating caspase pathways.
  • Anti-inflammatory Effects : The compound is expected to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation .
  • Antimicrobial Properties : Similar compounds have been reported to exhibit antimicrobial activities against various pathogens. This suggests potential applications in treating infections caused by resistant strains of bacteria .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry examined a series of pyrazole derivatives, including those with benzo[d]thiazole components. The results indicated that these compounds could significantly inhibit the growth of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Mechanism

Research conducted on similar nitrothiophene derivatives demonstrated their ability to inhibit COX enzymes effectively. This study provided insights into the binding affinities and modes of action through molecular docking simulations, suggesting that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .

Case Study 3: Antimicrobial Efficacy

In a comparative study, derivatives resembling N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene were tested against various bacterial strains. The findings revealed significant antimicrobial activity, particularly against Gram-positive bacteria, indicating their potential as therapeutic agents in infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Core Structure Substituents Molecular Formula Yield (%) Reference
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzo[d]thiazole + pyrazole 5-methylthiophen-2-yl (electron-donating) C₁₆H₁₂N₄OS₂ N/A
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(methylthio)phenyl)thiazol-2-yl)... Thiazole + cyclopropane 3-methoxybenzoyl, methylthio C₃₂H₂₅N₃O₅S₂ 24
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-chlorophenyl)-5-(3-methoxybenzoyl)thiazol-2-yl)... Thiazole + cyclopropane 4-chlorophenyl, 3-methoxybenzoyl C₃₂H₂₂ClN₃O₅S 16
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(pyridin-3-yl)thiazol-2-yl)... Thiazole + cyclopropane pyridin-3-yl, 3-methoxybenzoyl C₃₁H₂₂N₄O₅S 25

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 5-nitrothiophene group contrasts with the 5-methylthiophen-2-yl group in , which is electron-donating.
  • Substituent Impact on Synthesis Yields : In , pyridin-3-yl substituents (25% yield) outperformed chlorophenyl (16%), suggesting heteroaromatic groups may improve reaction efficiency compared to halogens.
  • Cyclopropane vs. Pyrazole Linkers : Cyclopropane-containing analogs in exhibit moderate yields (16–25%), while pyrazole-linked structures (e.g., ) may offer greater conformational flexibility.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-benzo[d]thiazole core, followed by coupling with the nitrothiophene carboxamide moiety. Key steps include:
  • Cyclocondensation : Formation of the pyrazole ring using hydrazine derivatives and β-keto esters under reflux in ethanol .
  • Coupling Reactions : Amide bond formation between the pyrazole-benzo[d]thiazole intermediate and 5-nitrothiophene-2-carboxylic acid using coupling agents like EDCI/HOBt in DMF .
  • Critical Parameters :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require purification to remove by-products .
  • Catalysts : Triethylamine is often used to neutralize acids and improve reaction efficiency .
  • Temperature : Reactions are typically conducted at 60–80°C to balance yield and decomposition risks .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the positions of substituents (e.g., methyl on pyrazole, nitro on thiophene). For example, the nitro group in thiophene causes deshielding (~δ 8.2 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 427.06 for C₁₉H₁₄N₄O₃S₂). Fragmentation patterns help validate the nitrothiophene and benzothiazole linkages .
  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity. A solvent system of ethyl acetate/hexane (3:7) is effective for separating polar intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro models?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values in cancer vs. microbial assays) may arise from:
  • Assay Conditions : Variations in pH, serum content, or incubation time can alter compound stability. Standardize protocols using guidelines like OECD TG 423 .
  • Cell Line Specificity : Test across multiple cell lines (e.g., HeLa, MCF-7) to identify target selectivity. For example, nitro groups may enhance redox activity in hypoxic cancer cells .
  • Metabolite Interference : Use LC-MS to detect degradation products (e.g., reduction of nitro to amine) that could skew results .

Q. What computational strategies are recommended to elucidate the binding mechanisms of this compound with potential biological targets like kinase enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., VEGFR-2). The nitrothiophene moiety may form hydrogen bonds with catalytic lysine residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Pay attention to the benzothiazole ring’s hydrophobic interactions with kinase pockets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., nitro group) with inhibitory activity using Gaussian-based DFT calculations .

Q. What strategies are recommended for optimizing the reaction yield during the coupling of the nitrothiophene carboxamide moiety to the pyrazole-benzo[d]thiazole intermediate?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters like stoichiometry (1:1.2 molar ratio), solvent (DMF vs. THF), and temperature (60–100°C) to identify optimal conditions .
  • Catalyst Screening : Test alternatives to EDCI, such as HATU, which may improve coupling efficiency in sterically hindered reactions .
  • In-Situ Monitoring : Use FT-IR to track carbonyl (C=O) peak reduction at ~1680 cm⁻¹, indicating successful amide bond formation .

Data Analysis and Experimental Design

Q. How should researchers approach the analysis of unexpected by-products formed during the synthesis of this compound?

  • Methodological Answer :
  • Isolation and Identification : Use preparative HPLC to isolate by-products. Compare ¹H NMR shifts (e.g., δ 2.5 ppm for methyl groups) and MS data to hypothesize structures (e.g., dimerization products) .
  • Mechanistic Studies : Perform kinetic studies under varying pH (4–9) to determine if by-products arise from acid-catalyzed decomposition of the nitro group .
  • Mitigation Strategies : Introduce scavengers (e.g., molecular sieves) to absorb reactive intermediates like isocyanates during coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide

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